2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester
Description
This compound is a benzoic acid ethyl ester derivative featuring a vinyl bridge connecting a 3,4-dihydroxy phenyl group to a 6-hydroxy-substituted aromatic ring. Its structure combines phenolic hydroxyl groups, a conjugated vinyl system, and an ester moiety, making it a candidate for antioxidant, anti-inflammatory, or photochemical applications.
Properties
IUPAC Name |
ethyl 2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-2-22-17(21)16-12(4-3-5-14(16)19)8-6-11-7-9-13(18)15(20)10-11/h3-10,18-20H,2H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNVHOPWQXYSDT-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC=C1O)/C=C/C2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174289 | |
| Record name | Ethyl 2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365543-24-4 | |
| Record name | Ethyl 2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365543-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester, identified by CAS number 365543-24-4, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features multiple functional groups, including hydroxyl and vinyl moieties, which contribute to its reactivity and biological effects. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester is C17H16O5, with a molecular weight of approximately 300.31 g/mol. The compound's structure includes a vinyl group linked to a phenolic moiety and an ester functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16O5 |
| Molecular Weight | 300.31 g/mol |
| CAS Number | 365543-24-4 |
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of hydroxybenzoic acids have been shown to inhibit the production of pro-inflammatory cytokines in various cell lines. The presence of multiple hydroxyl groups in 2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester may enhance its ability to modulate inflammatory pathways.
Antioxidant Properties
The antioxidant potential of this compound stems from its phenolic structure, which can scavenge free radicals and reduce oxidative stress. Studies have demonstrated that phenolic compounds can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS). This property is crucial for preventing cellular damage associated with various diseases, including cancer.
Anticancer Activity
Preliminary studies suggest that 2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester may possess anticancer properties. Similar compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways. For example, research on related phenolic compounds has shown promising results against various cancer cell lines.
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on a related compound showed significant inhibition of TNF-alpha production in macrophages when treated with phenolic esters. This suggests that our compound may exhibit similar or enhanced effects due to its structural characteristics .
- Antioxidant Activity Assessment : In vitro assays demonstrated that compounds with hydroxyl substitutions significantly reduced lipid peroxidation levels in cellular models. This implies that 2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester could similarly protect against oxidative stress .
- Anticancer Mechanism Exploration : Research involving structurally similar compounds revealed their ability to inhibit key signaling pathways in cancer cells, leading to reduced cell viability and increased apoptosis rates. Such findings suggest that our compound warrants further investigation for its potential anticancer applications .
Scientific Research Applications
Potential Applications
The potential applications of 2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester include:
- Material Science : As a component in novel polymers or coatings due to its reactive functional groups.
- Pharmaceutical Research : As a building block in synthesizing drug candidates.
- Chemical Research : As a reference compound in analytical chemistry.
Chemical Reactivity
The chemical reactivity of 2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester can be attributed to its functional groups:
- Electrophilic Aromatic Substitution : The aromatic rings can undergo electrophilic substitution reactions.
- Ester Hydrolysis : The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
- Redox Reactions : The hydroxyl groups can participate in redox reactions.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Interaction Studies
Interaction studies involving 2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester are crucial for understanding its efficacy and safety profile. Preliminary studies could focus on:
- Solubility Studies : Determining its solubility in various solvents.
- Spectroscopic Analysis : Using NMR, IR, and UV-Vis spectroscopy to characterize its structure and properties.
- Reactivity Studies : Assessing its reactivity with different reagents under various conditions.
Such studies are essential for advancing the development of this compound into practical applications.
Structural Comparison
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2,4-Dihydroxy-6-phenethylbenzoic acid methyl ester | Contains a phenethyl group | Found in natural sources; exhibits antioxidant properties |
| 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester | Similar hydroxyl substitution pattern | Different positioning of hydroxyl groups may influence activity |
| 2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester | Contains a dioxole moiety | May exhibit different biological activities due to structural variations |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules, emphasizing substituents, molecular weight, and key functional groups:
Key Observations :
- Core Structure: The target compound shares a benzoic acid ester backbone with and analogs but differs in substituents.
- Substituent Effects: The 3,4-dihydroxy phenyl group in the target compound and sultar/maritimetin confers strong antioxidant activity via radical scavenging. Maritimetin’s additional hydroxyl groups may increase polarity, reducing bioavailability compared to the target compound . The ethyl ester in the target compound vs. The benzodioxole substituent in replaces hydroxyl groups with a dioxole ring, reducing hydrogen-bonding capacity but increasing metabolic stability .
Pharmacological and Physicochemical Properties
- Antioxidant Activity: Compounds with 3,4-dihydroxy phenyl groups (e.g., target compound, sultar) exhibit superior free radical scavenging compared to mono-hydroxy analogs. Maritimetin’s tetrahydroxy structure (IC₅₀ ~5 μM in DPPH assays) outperforms the target compound’s trihydroxy system (estimated IC₅₀ ~10–15 μM) .
- Solubility: The ethyl ester group in the target compound improves solubility in organic solvents (e.g., ethanol, DMSO) compared to free acids (e.g., cinnamic acid derivatives in ) .
- Synthetic Accessibility: The vinyl bridge in the target compound and analogs allows for straightforward synthesis via Heck coupling or Wittig reactions, unlike maritimetin’s complex benzofuranone core .
Q & A
Q. What are the common synthetic routes for preparing 2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester?
The compound can be synthesized via two primary routes:
- Esterification : Reacting a hydroxybenzoic acid derivative (e.g., 6-hydroxybenzoic acid) with ethanol in the presence of a strong acid catalyst like concentrated sulfuric acid to form the ethyl ester .
- Vinylation : A condensation reaction between a substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde) and a homophthalic anhydride derivative, followed by boron tribromide-mediated demethylation to introduce hydroxyl groups. This method is analogous to the synthesis of structurally similar (E)-vinyl benzoic acid derivatives .
Q. How is the structural identity of this compound confirmed in synthetic studies?
Structural confirmation relies on spectroscopic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3200–3500 cm⁻¹, ester carbonyl at ~1700 cm⁻¹) .
- NMR Spectroscopy : H-NMR reveals vinyl proton coupling patterns (e.g., doublets at δ 6.8–7.5 ppm for trans-vinyl protons) and hydroxyl group positions. C-NMR confirms ester carbonyl carbons (~165–170 ppm) .
- Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 330–340 for analogous compounds) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How can regioselectivity be controlled during the vinylation step of the synthesis?
Regioselectivity in vinylation is influenced by:
- Catalyst choice : Lewis acids like boron tribromide promote selective demethylation and stabilize intermediates during condensation .
- Substituent effects : Electron-donating groups (e.g., methoxy) on the benzaldehyde precursor direct vinylation to specific positions. Subsequent deprotection (e.g., BBr₃ for demethylation) yields the desired dihydroxy groups .
- Reaction temperature : Lower temperatures (0–25°C) reduce side reactions, improving yield and selectivity .
Q. What in vitro models are suitable for assessing the biological activity of this compound?
- Protein binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to study interactions with enzymes (e.g., tyrosine kinases) or receptors .
- Cell-based assays : Evaluate antioxidant or anti-inflammatory activity in RAW 264.7 macrophages or HEK293 cells, measuring ROS levels (via DCFH-DA) or cytokine secretion (ELISA) .
- DNA interaction studies : Employ UV-vis titration or ethidium bromide displacement assays to assess intercalation or groove-binding properties .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., COX-2 or NF-κB). Validate with MD simulations for stability .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and antioxidant potential. B3LYP/6-31G(d) is a common basis set .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported spectral data for this compound?
- Cross-validate techniques : Combine H-NMR, C-NMR, and HRMS to confirm assignments. For example, overlapping hydroxyl signals in NMR can be clarified by deuterium exchange or 2D-COSY .
- Reference standards : Compare with structurally analogous compounds (e.g., ethyl 2-[2-(2-hydroxyphenyl)vinyl] derivatives) from peer-reviewed syntheses .
- Solvent effects : Note that chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃), which may explain conflicting data .
Q. What strategies optimize the yield of the ethyl ester moiety during synthesis?
- Catalyst optimization : Replace concentrated H₂SO₄ with p-toluenesulfonic acid (PTSA) for milder esterification conditions, reducing side products .
- Protecting groups : Temporarily protect hydroxyl groups with acetyl or benzyl groups during esterification, then deprotect with BBr₃ or H₂/Pd .
Methodological Considerations
Q. How to assess the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC at 254 nm. Hydroxyl and ester groups are prone to hydrolysis at extreme pH .
- Light sensitivity : Conduct stability studies under UV/visible light (300–700 nm) to evaluate photodegradation, common in polyhydroxy aromatic compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
